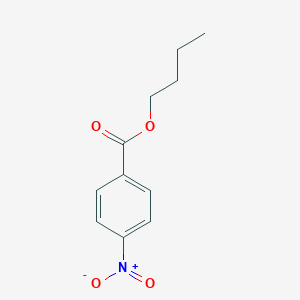

Butyl 4-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

butyl 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-3-8-16-11(13)9-4-6-10(7-5-9)12(14)15/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTGVOHTTDVRJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152643 | |

| Record name | Butyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-48-9 | |

| Record name | Benzoic acid, 4-nitro-, butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 4-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 4-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Butyl 4-nitrobenzoate

Butyl 4-nitrobenzoate molecular structure and formula

This technical guide provides a comprehensive overview of Butyl 4-nitrobenzoate, including its molecular structure, chemical properties, synthesis, and safety information. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C11H13NO4.[1][2][3] It is also known by other names such as n-Butyl p-nitrobenzoate and 4-Nitrobenzoic acid butyl ester.[3][4] The compound is registered under the CAS Number 120-48-9.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C11H13NO4 | [1][2][3] |

| Molecular Weight | 223.22 g/mol | [1][3] |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 120-48-9 | [1][2][3] |

| Appearance | Needle-like crystals | [1] |

| Melting Point | 35-39 °C | [1][2] |

| Boiling Point | 160 °C at 8 mmHg | [1][2] |

| Solubility | Soluble in ethyl ether and benzene; soluble in hot ethanol. | [1] |

Molecular Structure

The molecular structure of this compound consists of a butyl ester of 4-nitrobenzoic acid. The structure is characterized by a benzene ring substituted with a nitro group and a butyl ester group at the para position.

Caption: Molecular structure of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is through the Fischer esterification of 4-nitrobenzoic acid with n-butanol, using a strong acid as a catalyst.

Experimental Protocol: Esterification of 4-Nitrobenzoic Acid

This protocol is adapted from a known synthesis method for n-butyl p-nitrobenzoate.[5]

Materials:

-

4-Nitrobenzoic acid (1 mol, 167 g)

-

n-Butanol (0.99 mol, 73.3 g)

-

Concentrated sulfuric acid (1.9 g)

-

Sodium carbonate aqueous solution

-

Esterification reactor with a reflux condenser and a water separator

Procedure:

-

To the esterification reactor, add 167 g of p-nitrobenzoic acid and 73.3 g of n-butanol.[5]

-

With stirring, slowly add 1.9 g of concentrated sulfuric acid to the mixture.[5]

-

Heat the mixture to reflux at a temperature of 120 ± 1 °C.[5]

-

Maintain the reaction at this temperature for 12 hours, continuously removing the water formed during the reaction. The temperature may rise to 128 ± 1 °C as the reaction proceeds. A total of approximately 17.8 g of water should be collected.[5]

-

After the reaction is complete, cool the mixture to 35 ± 1 °C.[5]

-

Neutralize the reaction mixture with a sodium carbonate aqueous solution to a pH of 7.5 ± 0.1.[5]

-

Allow the layers to separate. The lower organic layer contains the n-butyl p-nitrobenzoate.[5]

-

The resulting product can be further purified if necessary. The reported yield is approximately 99.1% with a purity of 99.26% as determined by HPLC.[5]

Figure 2: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis. The nitro group can be readily reduced to an amine, providing a pathway to a variety of other compounds. For instance, the reduction of this compound would yield Butyl 4-aminobenzoate (a precursor to some local anesthetics). The ester group can also be hydrolyzed or transesterified. These chemical handles make it a versatile building block for the synthesis of more complex molecules, which may have applications in materials science and the development of new pharmaceutical agents.

Safety Information

GHS Pictograms:

-

GHS07 (Exclamation mark)[6]

Signal Word:

-

Warning[6]

Hazard Statements:

-

H302: Harmful if swallowed[6]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

- 1. N-BUTYL 4-NITROBENZOATE | CAS: 120-48-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. N-BUTYL 4-NITROBENZOATE | 120-48-9 [chemicalbook.com]

- 3. n-Butyl 4-nitrobenzoate [webbook.nist.gov]

- 4. This compound | C11H13NO4 | CID 67121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-BUTYL 4-NITROBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical Properties of 7-Hydroxycoumarin (CAS Number 120-48-9)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

7-Hydroxycoumarin, also known as umbelliferone, is a naturally occurring phenolic compound belonging to the coumarin family. It is found in various plants, particularly in the Apiaceae family.[1] This white to off-white crystalline powder is notable for its significant blue fluorescence under UV light, a characteristic that lends it to various applications in scientific research.

Physicochemical Data

The fundamental physicochemical properties of 7-Hydroxycoumarin are summarized in the table below, providing a ready reference for experimental design and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆O₃ | [2][3] |

| Molar Mass | 162.14 g/mol | [3][4] |

| Melting Point | 230-233 °C (decomposes) | [1][2][4][5] |

| Boiling Point | ~248.82 °C (rough estimate) | [2] |

| Density | ~1.26 g/cm³ (rough estimate) | [2] |

| Water Solubility | Slightly soluble in hot water (1 g/100 mL at 100 °C) | [2][6] |

| Solubility in Organic Solvents | Soluble in ethanol, chloroform, acetic acid, and dioxane.[1][2][7] Insoluble in ether.[2] | |

| pKa | 7.11 - 7.7 | [2][6] |

| LogP | 1.58 | [1] |

| Appearance | White to yellowish-white crystalline powder | [2][6] |

Spectroscopic and Analytical Data

The unique spectral signature of 7-Hydroxycoumarin is crucial for its identification and quantification.

UV-Vis Spectroscopy

7-Hydroxycoumarin exhibits strong ultraviolet absorption. In acidic solutions, the absorbance maximum is approximately 325 nm.[1] This shifts to around 365-370 nm in alkaline conditions due to the deprotonation of the phenolic hydroxyl group.[1][6] Its fluorescence excitation maxima are at 330 nm in acidic and 370 nm in alkaline solutions, with an emission maximum around 460 nm, resulting in a distinct blue fluorescence.[1][8]

Infrared (IR) Spectroscopy

The IR spectrum of 7-Hydroxycoumarin displays characteristic absorption bands corresponding to its functional groups. Key peaks include a broad band around 3165 cm⁻¹ for the aromatic -OH group, strong absorptions between 1715-1690 cm⁻¹ for the lactone carbonyl group, and peaks at 1628–1603 cm⁻¹ and 1575 cm⁻¹ for the C=C double bonds of the aromatic ring.[1][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of 7-Hydroxycoumarin. The proton NMR spectrum typically shows characteristic signals for the aromatic and vinyl protons of the coumarin ring system.[10][11]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 7-Hydroxycoumarin are outlined below.

Determination of Solubility

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: An excess amount of 7-Hydroxycoumarin is added to a series of vials containing the solvent of interest (e.g., water, ethanol, DMSO).

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of 7-Hydroxycoumarin in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Determination of Melting Point

The capillary method is a widely used technique for determining the melting point of a crystalline solid.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry 7-Hydroxycoumarin is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a precise measurement.[12]

-

Observation: The temperatures at which the first droplet of liquid appears and at which the entire solid has melted are recorded as the melting point range.[13]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).[3][6]

Protocol:

-

Solution Preparation: A standard solution of 7-Hydroxycoumarin is prepared in a suitable solvent, often a mixture of water and a co-solvent like methanol to ensure solubility. A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

-

Titration: The 7-Hydroxycoumarin solution is titrated with the strong base, and the pH of the solution is monitored using a calibrated pH electrode after each addition of titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Analysis Protocols

Protocol:

-

Sample Preparation: A dilute solution of 7-Hydroxycoumarin is prepared in the solvent of interest (e.g., ethanol, acidic or basic buffer).

-

Measurement: The UV-Vis spectrum is recorded over a relevant wavelength range (e.g., 200-500 nm) using a spectrophotometer. A blank containing only the solvent is used for background correction.

Protocol:

-

Sample Preparation: A small amount of 7-Hydroxycoumarin (1-2 mg) is intimately mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder.[14] The mixture is finely ground to a homogenous powder.

-

Pellet Formation: The powder mixture is placed in a pellet die and compressed under high pressure (several tons) to form a thin, transparent pellet.[15]

-

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.

Protocol:

-

Sample Preparation: For ¹H NMR, 5-25 mg of 7-Hydroxycoumarin is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[4] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[4]

-

Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added.[16]

-

Analysis: The NMR tube is placed in the spectrometer, and the spectrum is acquired.

Signaling Pathways and Biological Activities

7-Hydroxycoumarin exhibits a range of biological activities, including anticancer and anti-inflammatory effects, which are mediated through its interaction with key cellular signaling pathways.[16][17]

Anticancer Activity and Associated Signaling Pathways

7-Hydroxycoumarin has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[10][18] Its anticancer effects are linked to the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.[19]

Caption: Anticancer signaling pathways modulated by 7-Hydroxycoumarin.

Anti-inflammatory Activity and NF-κB Signaling

The anti-inflammatory properties of 7-Hydroxycoumarin are attributed to its ability to suppress the production of pro-inflammatory mediators. This is achieved, in part, through the inhibition of the NF-κB signaling pathway, often in conjunction with the MAPK pathway.[19][20]

Caption: Inhibition of the NF-κB anti-inflammatory pathway by 7-Hydroxycoumarin.

Experimental Workflow Visualization

A generalized workflow for the characterization of a solid organic compound like 7-Hydroxycoumarin is presented below.

Caption: General workflow for the physicochemical characterization of 7-Hydroxycoumarin.

References

- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Anti‑inflammatory effects of 6‑formyl umbelliferone via the NF‑κB and ERK/MAPK pathway on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. scribd.com [scribd.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. asdlib.org [asdlib.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. shimadzu.com [shimadzu.com]

- 15. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 16. organomation.com [organomation.com]

- 17. Antinociceptive and anti-inflammatory properties of 7-hydroxycoumarin in experimental animal models: potential therapeutic for the control of inflammatory chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Umbelliferone exhibits anticancer activity via the induction of apoptosis and cell cycle arrest in HepG2 hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Effect of umbelliferone on adjuvant-induced arthritis in rats by MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Butyl 4-Nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl 4-nitrobenzoate, a butyl ester of 4-nitrobenzoic acid, is a compound of interest in various chemical and pharmaceutical research domains. Its utility in synthesis and potential biological activity necessitates a thorough understanding of its physicochemical properties, among which solubility in common organic solvents is paramount for process development, formulation, and analytical characterization. This technical guide provides a consolidated overview of the available solubility information for this compound and outlines a comprehensive methodology for its experimental determination.

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide compiles the existing qualitative information and provides a framework for researchers to generate precise, quantitative data tailored to their specific applications.

Qualitative Solubility Profile

Based on available safety and technical data sheets, a qualitative assessment of this compound's solubility has been established. This information, while not quantitative, offers initial guidance for solvent selection.

| Solvent | Solubility | Citation |

| Ethyl Ether | Soluble | [1] |

| Benzene | Soluble | [1] |

| Hot Ethanol | Soluble | [1] |

This profile suggests that this compound, with its ester functionality and aromatic nitro group, exhibits favorable interactions with a range of solvents from the moderately polar (ethanol, ethyl ether) to the non-polar (benzene).

Experimental Protocol for Quantitative Solubility Determination

To address the lack of specific quantitative data, the following section details a robust experimental protocol for determining the solubility of this compound. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selection of common organic solvents at various temperatures.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane) of analytical grade

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

-

Syringe filters (chemically compatible with the solvents)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the experimental temperature, preventing precipitation or dissolution.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

HPLC Method:

-

Develop and validate an HPLC method for the quantification of this compound. This includes determining the optimal mobile phase, flow rate, and detection wavelength (typically around 274 nm for the nitroaromatic chromophore).

-

Prepare a series of calibration standards of known concentrations of this compound in the solvent of interest.

-

Inject the diluted sample and the calibration standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

This method can be used if this compound has a distinct absorbance peak that is not interfered with by the solvent.

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentration.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

-

Temperature Variation:

-

Repeat the entire procedure at different temperatures (e.g., 10 °C, 25 °C, 40 °C) to understand the temperature dependence of the solubility.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for a comprehensive solubility assessment of a compound like this compound.

Caption: Logical workflow for the experimental determination and analysis of compound solubility.

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its effective application in research and development. While quantitative data is sparse in the current literature, the qualitative information provides a useful starting point for solvent selection. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable methodology for generating this critical data. The systematic approach outlined will enable researchers and drug development professionals to build a robust solubility profile for this compound, facilitating its use in a variety of scientific endeavors.

References

The Multifaceted Biological Activities of Nitrobenzoate Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzoate esters, a class of aromatic compounds featuring a benzene ring substituted with both an ester group and at least one nitro group, are emerging as a versatile scaffold in medicinal chemistry. These compounds have demonstrated a broad spectrum of potent biological activities, showing significant promise in therapeutic areas such as antimicrobial, anticancer, and anti-inflammatory applications. This technical guide provides an in-depth overview of the core biological activities of nitrobenzoate esters, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development.

Antimicrobial Activity

Nitrobenzoate derivatives have shown significant efficacy against a range of microbial pathogens, including bacteria and mycobacteria. Their primary mechanism of action is often attributed to the reductive activation of the nitro group by microbial nitroreductases, leading to the generation of cytotoxic reactive nitrogen species that cause cellular damage and death.

Antitubercular Activity

A significant area of research has been the activity of nitrobenzoate esters against Mycobacterium tuberculosis (Mtb). These compounds often act as prodrugs, requiring activation by mycobacterial enzymes to exert their effect.[1] The 3,5-dinitrobenzoate scaffold has been identified as a particularly promising starting point for the development of novel antimycobacterial agents.[1]

One key target for some nitro-containing compounds is the enzyme DprE1, which is essential for the synthesis of the mycobacterial cell wall.[1] The sensitivity of M. tuberculosis complex (MtbC) bacteria to nitro-containing compounds may be linked to their metabolic deficiencies, including lower expression of nitroreductase enzymes compared to other mycobacteria.[1] Esters of weak acids, including nitrobenzoates, have demonstrated improved antimycobacterial activity over the corresponding free acids.[1] It is hypothesized that the ester form acts as a prodrug, facilitating entry into the mycobacterial cells where they are hydrolyzed by esterases to release the active acidic form.[1]

Table 1: Antitubercular Activity of Nitrobenzoate Derivatives against M. tuberculosis H37Rv

| Compound Series | Ester Moiety | MIC (µg/mL) | Reference |

| 4-Nitrobenzoates | C8 to C12 alkyl chains | 2 - 16 | [2] |

| 3,5-Dinitrobenzoates | C8 to C12 alkyl chains | 1 - 8 | [2] |

| 4-Nitrobenzoic acid | - | Inhibitory | [1] |

General Antibacterial and Antifungal Activity

The antimicrobial effects of nitrobenzoate esters are not limited to mycobacteria. Studies have shown their potential against other bacteria and fungi. For instance, methyl 4-nitrobenzoate has exhibited inhibitory activity against Staphylococcus aureus and Pseudomonas aeruginosa.

Table 2: General Antimicrobial Activity of Nitrobenzoate Esters

| Compound | Target Organism | MIC (mg/mL) | Reference |

| Sodium Benzoate | Escherichia coli | 5 | [3] |

| Sodium Benzoate | Pseudomonas aeruginosa | 5 | [3] |

| Sodium Nitrite | Pseudomonas aeruginosa | 0.5 | [3] |

| Potassium Sorbate | Escherichia coli | 5 | [3] |

Note: While not all are nitrobenzoate esters, these values for related preservatives provide context for antimicrobial concentrations.

Mechanism of Action: Nitroreductase Activation

The antimicrobial activity of many nitroaromatic compounds, including nitrobenzoate esters, is dependent on their activation by bacterial nitroreductases.[4] These enzymes are typically flavin-containing and utilize NADH or NADPH as reducing agents.[5] The activation process involves the reduction of the nitro group to a nitroso, hydroxylamine, and finally an amino group.[6] The highly reactive intermediates, particularly the hydroxylamine, can interact with and damage cellular macromolecules such as DNA, leading to cell death.[7] This process is often referred to as a "ping-pong bi-bi" kinetic mechanism.[4]

References

- 1. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. agrojournal.org [agrojournal.org]

- 4. ackerleylab.com [ackerleylab.com]

- 5. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

Spectroscopic Analysis of Butyl 4-nitrobenzoate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Butyl 4-nitrobenzoate, a compound of interest in various chemical research and development sectors. The following sections detail the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and drug development professionals requiring a detailed understanding of the structural characterization of this molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals key vibrational frequencies corresponding to its ester and nitro functionalities.

Experimental Protocol:

A small amount of solid this compound is placed directly onto the diamond crystal of an ATR-FTIR spectrometer. The pressure arm is positioned over the sample to ensure good contact. The spectrum is then acquired over a standard range of 4000-400 cm⁻¹. Alternatively, a thin liquid film of the sample can be prepared for analysis.[1]

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1730-1715 | Strong | C=O (Ester carbonyl) stretch |

| 1523 | Strong | Asymmetric NO₂ stretch |

| 1343 | Strong | Symmetric NO₂ stretch |

| 1300-1000 | Medium | C-O (Ester) stretch |

| ~2960 | Medium | C-H (Aliphatic) stretch |

| ~1600 | Medium | C=C (Aromatic) stretch |

Data adapted from typical values for α,β-unsaturated esters and nitro compounds.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

Experimental Protocol:

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in an NMR tube.[4] The spectrum is then acquired on an NMR spectrometer. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[5]

¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | d | 2H | Aromatic protons ortho to NO₂ |

| ~8.15 | d | 2H | Aromatic protons meta to NO₂ |

| ~4.35 | t | 2H | -OCH₂- |

| ~1.75 | m | 2H | -OCH₂CH₂- |

| ~1.45 | m | 2H | -CH₂CH₃ |

| ~0.95 | t | 3H | -CH₃ |

Note: 'd' denotes a doublet, 't' a triplet, and 'm' a multiplet.

¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Ester) |

| ~150 | Aromatic C-NO₂ |

| ~135 | Aromatic C-COO |

| ~130 | Aromatic CH |

| ~123 | Aromatic CH |

| ~65 | -OCH₂- |

| ~30 | -OCH₂CH₂- |

| ~19 | -CH₂CH₃ |

| ~13 | -CH₃ |

Data is referenced to Tetramethylsilane (TMS) at 0.00 ppm.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₃NO₄), the molecular weight is 223.22 g/mol .[6][7][8]

Experimental Protocol:

The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.[6] In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. In Chemical Ionization (CI), a reagent gas is used to produce a softer ionization, often resulting in a more prominent molecular ion peak.

Data Summary (Electron Ionization - EI):

| m/z | Relative Intensity | Possible Fragment |

| 223 | Low | [M]⁺ (Molecular ion) |

| 168 | Moderate | [M - C₄H₉O]⁺ |

| 150 | Moderate | [O₂NC₆H₄CO]⁺ |

| 56 | High | [C₄H₈]⁺ |

Note: The fragmentation pattern can vary depending on the ionization method and energy.[6]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: A workflow diagram for the spectroscopic analysis of this compound.

This guide provides a foundational set of spectroscopic data and protocols for this compound. Researchers are encouraged to consult the cited literature for further details and to optimize experimental conditions based on the specific instrumentation available.

References

- 1. webassign.net [webassign.net]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C11H13NO4 | CID 67121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. n-Butyl 4-nitrobenzoate [webbook.nist.gov]

- 8. N-BUTYL 4-NITROBENZOATE | CAS: 120-48-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

The Core Mechanism of Action of Nitroaromatic Compounds in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanisms by which nitroaromatic compounds exert their biological effects. It delves into the critical process of reductive activation, the generation of reactive intermediates, and their subsequent interactions with cellular macromolecules, leading to a range of outcomes from therapeutic efficacy to toxicity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and toxicology.

Introduction: The Dual Nature of Nitroaromatic Compounds

Nitroaromatic compounds are a diverse class of molecules characterized by the presence of at least one nitro (-NO₂) group attached to an aromatic ring.[1] This structural feature imparts unique electronic properties, notably a strong electron-withdrawing nature, which makes them susceptible to reductive metabolism in biological systems.[1] While many nitroaromatic compounds are recognized as environmental pollutants with toxic, mutagenic, and carcinogenic potential, their unique mechanism of action has been harnessed for therapeutic purposes, particularly in oncology and microbiology.[2][3][4] The biological activity of these compounds is intrinsically linked to their reductive activation, a process that converts the relatively inert parent molecule into highly reactive species.[2]

Reductive Activation: The Gateway to Biological Activity

The biological effects of nitroaromatic compounds are almost entirely dependent on the enzymatic reduction of their nitro group.[5][6] This bioactivation is primarily catalyzed by a class of enzymes known as nitroreductases (NTRs), which are flavoenzymes that utilize NAD(P)H as a reducing cofactor.[7][8] Mammalian cells have low levels of nitroreductase activity, while many bacteria and certain tumor microenvironments (hypoxic regions) exhibit significantly higher levels, providing a basis for selective toxicity.[2][9] Nitroreductases are broadly classified into two types based on their sensitivity to oxygen.

Type I Nitroreductases: Oxygen-Insensitive, Two-Electron Reduction

Type I nitroreductases, such as Escherichia coli NfsA and NfsB, are insensitive to the presence of oxygen.[7] They catalyze the sequential reduction of the nitro group in a two-electron process. The nitro group is first reduced to a nitroso intermediate, which is then further reduced to a hydroxylamine derivative.[8][10] These hydroxylamine species are highly reactive electrophiles that can covalently bind to cellular nucleophiles, including DNA and proteins.[11]

Figure 1: Type I Nitroreductase Pathway.

Type II Nitroreductases: Oxygen-Sensitive, One-Electron Reduction

Type II nitroreductases are oxygen-sensitive and catalyze a single-electron reduction of the nitroaromatic compound to form a nitro anion radical.[7] In the presence of molecular oxygen, this radical can transfer its electron to O₂, regenerating the parent nitroaromatic compound and producing a superoxide anion (O₂⁻). This process, known as futile cycling, leads to the generation of reactive oxygen species (ROS), which can induce significant oxidative stress within the cell. Under hypoxic conditions, the nitro anion radical can undergo further reduction to the same reactive nitroso and hydroxylamine intermediates produced by Type I nitroreductases.

Figure 2: Type II Nitroreductase Pathway.

Cellular Targets and Downstream Consequences

The reactive intermediates generated from the reduction of nitroaromatic compounds can interact with a variety of cellular macromolecules, leading to a cascade of downstream effects.

DNA Damage

The electrophilic hydroxylamine metabolites are potent genotoxins that can form covalent adducts with DNA bases, primarily guanine.[12][13] These adducts can distort the DNA helix, leading to mutations, strand breaks, and inhibition of DNA replication and transcription.[1][5] This DNA damage is a major contributor to the mutagenic, carcinogenic, and cytotoxic properties of nitroaromatic compounds.[1][3]

Protein Alkylation

In addition to DNA, the reactive intermediates can also form adducts with proteins. Covalent modification of proteins can alter their structure and function, disrupting critical cellular processes.[11]

Oxidative Stress

As described for Type II nitroreductases, the futile cycling of the nitro anion radical in the presence of oxygen leads to the production of ROS, such as superoxide anions and hydrogen peroxide. This surge in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA.[14]

The culmination of these molecular insults can trigger various cellular signaling pathways, including:

-

DNA Damage Response (DDR): Activation of DDR pathways can lead to cell cycle arrest to allow for DNA repair.

-

Apoptosis: If the cellular damage is too severe to be repaired, programmed cell death (apoptosis) is initiated to eliminate the damaged cells.

-

Senescence: In some cases, cells may enter a state of irreversible growth arrest known as senescence.

Figure 3: Cellular Consequences of Nitroaromatic Activation.

Data Presentation

The biological activity of nitroaromatic compounds is highly dependent on the specific compound, the enzymatic system involved, and the cellular context. The following tables summarize key quantitative data for representative nitroaromatic compounds and nitroreductases.

Table 1: Kinetic Parameters of E. coli Nitroreductases

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Cofactor | Reference |

| NfsA | Nitrofurazone | - | 30 ± 1 | - | NADPH | [7] |

| CB1954 | - | 42 ± 1 | - | NADPH | [7] | |

| NfsB | CB1954 | 460 | 270 | 5.9 x 10⁵ | NADH | [15] |

Note: Kinetic parameters can vary depending on assay conditions.

Table 2: Cytotoxicity of Nitroaromatic Compounds in Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Condition | Reference |

| Compound 1 | HTB-26 (Breast Cancer) | 10 - 50 | - | [16] |

| PC-3 (Prostate Cancer) | 10 - 50 | - | [16] | |

| HepG2 (Hepatocellular Carcinoma) | 10 - 50 | - | [16] | |

| Compound 2 | HCT116 (Colon Cancer) | 0.34 | - | [16] |

| PR-104A | TF1 (Erythroleukaemia) | - | Hypoxia | [12] |

IC₅₀ values are highly dependent on the cell line and experimental conditions.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of nitroaromatic compounds.

Nitroreductase Activity Assay

This assay measures the enzymatic activity of a nitroreductase by monitoring the consumption of the NAD(P)H cofactor or the formation of a product.

Principle: The decrease in absorbance at 340 nm due to the oxidation of NAD(P)H to NAD(P)⁺ is monitored spectrophotometrically. Alternatively, fluorescent or luminescent probes that are activated by nitroreductases can be used for higher sensitivity.[6]

General Protocol:

-

Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.0), the nitroaromatic substrate, and NAD(P)H.

-

Initiate the reaction by adding the purified nitroreductase enzyme or cell lysate containing the enzyme.

-

Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity and determine kinetic parameters (K_m and k_cat) by varying the substrate concentration.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[10][17]

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[10]

Alkaline Comet Assay Protocol:

-

Embed cells treated with the nitroaromatic compound in low-melting-point agarose on a microscope slide.

-

Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

-

Treat the slides with an alkaline buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites.

-

Perform electrophoresis at a low voltage in the alkaline buffer.

-

Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.

Figure 4: Comet Assay Experimental Workflow.

Ames Test for Mutagenicity

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[14][18]

Principle: Histidine-auxotrophic strains of Salmonella typhimurium are exposed to the test compound. If the compound is a mutagen, it will cause reverse mutations that restore the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-deficient medium.[14]

General Protocol:

-

Prepare a culture of the appropriate S. typhimurium tester strain.

-

Mix the bacteria with the nitroaromatic compound at various concentrations, with and without a metabolic activation system (S9 mix from rat liver).

-

Pour the mixture onto a minimal glucose agar plate lacking histidine.

-

Incubate the plates for 48-72 hours.

-

Count the number of revertant colonies. A significant increase in the number of colonies compared to the negative control indicates mutagenicity.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular generation of ROS.

Principle: Cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), are used. Inside the cell, DCFH-DA is deacetylated by esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.[19][20]

General Protocol:

-

Culture cells and treat them with the nitroaromatic compound.

-

Load the cells with DCFH-DA by incubating them in a medium containing the probe.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

Conclusion

The mechanism of action of nitroaromatic compounds is a complex interplay of enzymatic activation, generation of reactive intermediates, and interaction with critical cellular components. Understanding these core mechanisms is essential for both harnessing their therapeutic potential in areas such as cancer and infectious diseases, and for assessing their toxicological risks. The methodologies and data presented in this guide provide a foundational framework for researchers and professionals working with this important class of molecules. Further research into the specificity of different nitroreductases and the detailed cellular responses to nitroaromatic-induced damage will continue to refine our understanding and application of these compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Two-electron reduction of nitroaromatic compounds by Enterobacter cloacae NAD(P)H nitroreductase: description of quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies [mdpi.com]

- 4. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 5. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The 3D‐structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP + provide glimpses of its catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 11. In vitro Nitrate Reductase Activity Assay from Arabidopsis Crude Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug-DNA adducts as biomarkers for metabolic activation of the nitro-aromatic nitrogen mustard prodrug PR-104A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. microbiologyinfo.com [microbiologyinfo.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to the Health and Safety Hazards of Butyl 4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Butyl 4-nitrobenzoate is a chemical with identified health hazards, and appropriate safety precautions should always be taken when handling it.

Executive Summary

This compound (CAS No. 120-48-9) is a nitroaromatic compound with applications in chemical synthesis. This guide provides a detailed overview of its known and potential health and safety hazards, drawing from available data and information on structurally related compounds. The primary identified hazards are irritation to the skin, eyes, and respiratory system[1]. There is a notable lack of comprehensive toxicological data for this compound, including acute toxicity (LD50/LC50 values), chronic toxicity, carcinogenicity, and reproductive toxicity. This document summarizes the available information, outlines standard experimental protocols for hazard assessment, and presents a putative metabolic pathway to aid in understanding its potential biological fate. All quantitative data is presented in structured tables, and logical relationships are visualized using diagrams as specified.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its potential for exposure and absorption.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | n-Butyl 4-nitrobenzoate, Benzoic acid, 4-nitro-, butyl ester | [1] |

| CAS Number | 120-48-9 | [1] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1][2] |

| Molecular Weight | 223.22 g/mol | [1][2] |

| Appearance | Information not available | |

| Melting Point | 35-39 °C | [3] |

| Boiling Point | 160 °C at 8 mmHg | [3] |

| Solubility | Information not available |

Toxicological Profile

The toxicological data for this compound is limited. The primary hazards identified are related to its irritant properties.

Acute Toxicity

No specific oral, dermal, or inhalation acute toxicity data (e.g., LD50, LC50) for this compound were found in the public domain. For a structurally similar compound, Ethyl 4-nitrobenzoate , an intraperitoneal LD50 in mice has been reported as 250 mg/kg. While this provides an indication of potential toxicity, it should not be directly extrapolated to this compound.

Irritation and Sensitization

This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1].

| Hazard Statement | Classification | Source |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation | [1] |

There is no available data on the skin sensitization potential of this compound.

Repeated Dose Toxicity

No studies on the repeated dose toxicity of this compound were identified.

Genotoxicity

There are no specific genotoxicity studies, such as the Ames test or chromosomal aberration assays, available for this compound. However, studies on other nitrobenzene derivatives suggest that some compounds in this class can be mutagenic[4]. For instance, N-butyl-N-(4-hydroxybutyl)nitrosamine, a structurally related compound, has been shown to be mutagenic in Salmonella typhimurium strains TA1535 and TA100[4].

Carcinogenicity

No carcinogenicity studies on this compound were found. The carcinogenicity of nitrobenzene itself has been investigated, and it is classified by the IARC as Group 2B, possibly carcinogenic to humans.

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies for this compound were identified. Studies on the structurally related compound, butylparaben (butyl 4-hydroxybenzoate), have been conducted, but direct extrapolation of these results is not appropriate due to the differing functional group (nitro vs. hydroxyl)[5][6].

Metabolism and Mechanism of Action

The metabolism of this compound has not been specifically studied. However, based on the metabolism of other nitroaromatic compounds and benzoate esters, a putative metabolic pathway can be proposed. The metabolism is likely to involve two main processes: hydrolysis of the ester linkage and reduction of the nitro group.

dot

Caption: Putative metabolic pathway of this compound.

The initial step is likely the hydrolysis of the ester bond by non-specific esterases, yielding 4-nitrobenzoic acid and butan-1-ol. The butan-1-ol would then enter normal fatty acid metabolism. The 4-nitrobenzoic acid is expected to undergo reduction of the nitro group, a common pathway for nitroaromatic compounds. This reduction is a multi-step process catalyzed by nitroreductases, proceeding through nitroso and hydroxylamino intermediates to form 4-aminobenzoic acid. The resulting 4-aminobenzoic acid can then be further metabolized through phase II conjugation reactions (e.g., glucuronidation, sulfation) to facilitate excretion. The hydroxylamino intermediate is often implicated in the toxic and mutagenic effects of nitroaromatic compounds.

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized OECD guidelines.

Skin Irritation/Corrosion (OECD 404)

dot

Caption: Workflow for OECD 404 Skin Irritation Test.

The acute dermal irritation/corrosion study is typically conducted on a single animal, with the test substance applied to a small area of the skin. Observations for skin reactions are made at specified intervals.

Eye Irritation/Corrosion (OECD 405)

dot

Caption: Workflow for OECD 405 Eye Irritation Test.

This test involves applying the test substance to the eye of a single animal and observing for ocular effects over a defined period.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

References

- 1. This compound | C11H13NO4 | CID 67121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. n-Butyl 4-nitrobenzoate [webbook.nist.gov]

- 3. N-BUTYL 4-NITROBENZOATE | 120-48-9 [chemicalbook.com]

- 4. Mutagenicity of N-butyl-N-(4-hydroxybutyl)nitrosamine, a bladder carcinogen, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jcpres.com [jcpres.com]

- 6. Butylparaben multigenerational reproductive assessment by continuous breeding in Hsd:Sprague Dawley SD rats following dietary exposure - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Butyl 4-nitrobenzoate: Synonyms, Properties, and Biological Relevance

This technical guide provides a comprehensive overview of this compound, a nitroaromatic compound with applications in chemical synthesis and potential relevance in drug discovery. This document outlines its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and explores its biological activities, including relevant signaling pathways.

Synonyms and Alternative Names

To ensure clarity and comprehensive literature searching, a list of synonyms and alternative names for this compound is provided below.

| Synonym/Alternative Name | Reference |

| n-Butyl 4-nitrobenzoate | [1] |

| 4-Nitrobenzoic acid butyl ester | [1] |

| Benzoic acid, 4-nitro-, butyl ester | [1] |

| Butyl p-nitrobenzoate | [2] |

| N-BUTYL 4-NITROBENZOATE | [3][4] |

| CAS Number | 120-48-9 |

| Molecular Formula | C11H13NO4 |

| Molecular Weight | 223.22 g/mol |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following tables for easy reference and comparison.

Table 2.1: General Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 35-39 °C | [4] |

| Boiling Point | 160 °C at 8 mmHg | [4] |

| Appearance | Needle-like crystals | [3] |

| Solubility | Soluble in ethyl ether, benzene, and hot ethanol. | [3] |

Table 2.2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Reference |

| FTIR (Melt) | Strong absorptions for the ester C=O and C-O, and symmetric and asymmetric stretching vibrations of the nitro groups. | [2][5] |

| GC-MS | Major peaks at m/z 56, 150, 168. | [2] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of 4-nitrobenzoic acid with n-butanol, catalyzed by a strong acid.

Reaction Scheme:

4-Nitrobenzoic acid + n-Butanol --(H₂SO₄, Heat)--> this compound + H₂O

Detailed Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-nitrobenzoic acid (1 equivalent), n-butanol (1.1 equivalents), and a suitable solvent such as toluene.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 equivalents).

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after 12 hours), cool the mixture to room temperature.

-

Neutralize the reaction mixture with an aqueous solution of sodium carbonate until the pH is approximately 7.5.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.[6]

Purification

The crude this compound can be purified by recrystallization or column chromatography.

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to form crystals.

-

Column Chromatography: For higher purity, the compound can be purified using column chromatography on silica gel. A typical eluent system is a mixture of petroleum ether and ethyl acetate.[7]

Analytical Methods

The purity and identity of this compound can be confirmed using the following analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water is commonly used. Detection is typically performed using a UV detector at a wavelength around 254 nm.[6][8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the molecular weight and fragmentation pattern of the compound. A non-polar capillary column is typically employed for separation.[2][9]

Biological Activity and Signaling Pathways

Nitroaromatic compounds, including nitrobenzoate derivatives, are known for their diverse biological activities. Their mechanism of action often involves the reduction of the nitro group, which can lead to the generation of reactive species with cytotoxic effects.

Nitroreductase-Mediated Activation

A key mechanism for the biological activity of many nitroaromatic compounds is their activation by nitroreductase enzymes. These enzymes, found in various organisms including bacteria and some human cells, catalyze the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. The intermediate reactive nitrogen species are often responsible for the observed biological effects, such as antimicrobial or anticancer activity.

Caption: Nitroreductase-mediated activation of a nitroaromatic compound.

Inhibition of Coenzyme Q Biosynthesis

Some nitrobenzoate derivatives have been shown to interfere with cellular metabolic pathways. For instance, 4-nitrobenzoate has been identified as an inhibitor of Coenzyme Q (CoQ) biosynthesis.[10][11][12][13][14] CoQ is a vital component of the electron transport chain and a potent antioxidant. Inhibition of its synthesis can lead to mitochondrial dysfunction and cellular stress. Specifically, 4-nitrobenzoate acts as a competitive inhibitor of the enzyme 4-hydroxybenzoate:polyprenyl transferase (COQ2), a key enzyme in the CoQ biosynthetic pathway.[10]

Caption: Inhibition of Coenzyme Q biosynthesis by this compound.

References

- 1. n-Butyl 4-nitrobenzoate [webbook.nist.gov]

- 2. This compound | C11H13NO4 | CID 67121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-BUTYL 4-NITROBENZOATE | CAS: 120-48-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. N-BUTYL 4-NITROBENZOATE | 120-48-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. N-BUTYL 4-NITROBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. fsis.usda.gov [fsis.usda.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Coenzyme Q biosynthesis inhibition induces HIF-1α stabilization and metabolic switch toward glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzoic acid inhibits Coenzyme Q biosynthesis in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. frontiersin.org [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Butyl 4-Nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Butyl 4-nitrobenzoate from 4-nitrobenzoic acid, a common reaction in organic and medicinal chemistry. The primary method detailed is the Fischer-Speier esterification, a reliable and widely used acid-catalyzed esterification process.

Introduction

This compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. The esterification of 4-nitrobenzoic acid with n-butanol is a straightforward and efficient method for its preparation. This process, known as Fischer esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[1][2][3] The reaction is reversible and is driven to completion by using an excess of the alcohol or by removing water as it is formed.[1][2]

Data Presentation

The following table summarizes the quantitative data from a representative synthesis of this compound.

| Parameter | Value | Reference |

| Reactant: 4-Nitrobenzoic Acid | 167 g (1 mol) | [4] |

| Reactant: n-Butanol | 73.3 g (0.99 mol) | [4] |

| Catalyst: Concentrated Sulfuric Acid | 1.9 g | [4] |

| Reaction Temperature | 120 ± 1 °C | [4] |

| Reaction Time | 12 hours | [4] |

| Product Yield | 99.1% | [4] |

| Product Purity (HPLC) | 99.26% | [4] |

| Melting Point | 35-39 °C | [5] |

| Boiling Point | 160 °C / 8 mmHg | [5] |

| Molecular Formula | C11H13NO4 | [4][6] |

| Molecular Weight | 223.23 g/mol | [4] |

Experimental Protocol: Fischer Esterification of 4-Nitrobenzoic Acid

This protocol details the steps for the synthesis, workup, and purification of this compound.

Materials:

-

4-Nitrobenzoic acid

-

n-Butanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium carbonate (Na₂CO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[1]

-

Deionized water

-

Brine (saturated NaCl solution)[1]

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzoic acid and n-butanol.

-

While stirring, slowly add concentrated sulfuric acid to the mixture. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.[1]

-

-

Reflux:

-

Workup and Neutralization:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the mixture by adding a saturated sodium carbonate solution until the pH is approximately 7.5.[4] Be cautious as CO₂ gas will be evolved.

-

-

Extraction:

-

Transfer the neutralized mixture to a separatory funnel.

-

Add ethyl acetate to extract the organic layer containing the this compound.

-

Wash the organic layer sequentially with deionized water and then with brine to remove any remaining acid and water.[1]

-

-

Drying and Solvent Evaporation:

-

Purification:

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or methanol/water to yield a pure crystalline solid.[1]

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. N-BUTYL 4-NITROBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 5. N-BUTYL 4-NITROBENZOATE | 120-48-9 [chemicalbook.com]

- 6. n-Butyl 4-nitrobenzoate [webbook.nist.gov]

Application Notes and Protocols: Fischer Esterification for the Synthesis of Butyl 4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Butyl 4-nitrobenzoate via Fischer esterification of 4-nitrobenzoic acid and n-butanol. The procedure, characterization data, and safety precautions are outlined for use in a laboratory setting.

Introduction

Fischer esterification is a classic acid-catalyzed reaction used to form an ester from a carboxylic acid and an alcohol.[1][2][3] This method is widely employed in organic synthesis due to its simplicity and the availability of starting materials. This application note details the synthesis of this compound, a compound with potential applications in chemical synthesis and materials science. The reaction involves heating 4-nitrobenzoic acid with an excess of n-butanol in the presence of a strong acid catalyst, typically sulfuric acid, to drive the equilibrium towards the product.[2][3]

Reaction Scheme

The overall reaction for the Fischer esterification of 4-nitrobenzoic acid with n-butanol is as follows:

4-Nitrobenzoic Acid + n-Butanol ⇌ this compound + Water

Catalyst: H₂SO₄

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of the reactants and the final product is provided below for easy reference.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | 239-242 | Decomposes |

| n-Butanol | C₄H₁₀O | 74.12 | -89 | 117.7 |

| This compound | C₁₁H₁₃NO₄ | 223.23 | 35-39 | 160 @ 8 mmHg |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (Predicted) | δ ~8.2 (d, 2H), δ ~8.1 (d, 2H), δ ~4.3 (t, 2H), δ ~1.7 (m, 2H), δ ~1.4 (m, 2H), δ ~0.9 (t, 3H) |

| ¹³C NMR (Predicted) | δ ~165, δ ~150, δ ~135, δ ~130, δ ~123, δ ~66, δ ~31, δ ~19, δ ~14 |

| IR (Vapor Phase) | Key Peaks (cm⁻¹): ~2960 (C-H), ~1720 (C=O), ~1525 (N-O, asym), ~1345 (N-O, sym) |

| Mass Spectrometry (GC-MS) | m/z: 223 (M+), 168, 150, 56 |

Note: Predicted NMR data is based on spectral data of analogous compounds. Actual experimental values may vary slightly.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

4.1. Materials and Reagents

-

4-Nitrobenzoic acid

-

n-Butanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

4.2. Reaction Setup and Procedure

-

Reaction Mixture Preparation: In a round-bottom flask, combine 4-nitrobenzoic acid and an excess of n-butanol (approximately 3-5 molar equivalents).

-

Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 molar equivalents).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction temperature should be maintained at approximately 120°C.[4] Continue the reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

4.3. Work-up and Purification

-

Solvent Removal: Remove the excess n-butanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel.

-

Washing:

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as CO₂ evolution may cause pressure buildup.

-

Wash the organic layer with deionized water.

-

Finally, wash with brine to remove any remaining water.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Evaporation: Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude this compound.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.[5]

-

4-Nitrobenzoic acid can cause skin and eye irritation.[6]

-

n-Butanol is flammable and an irritant.

-

Dispose of all chemical waste according to institutional guidelines.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Fischer esterification protocol for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Signaling Pathway Diagram (Reaction Mechanism)

The following diagram illustrates the mechanism of the acid-catalyzed Fischer esterification.

References

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | C11H13NO4 | CID 67121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. smartlabs.co.za [smartlabs.co.za]

- 6. fishersci.com [fishersci.com]

Application Notes and Protocols for the Quantitative Analysis of Butyl 4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of Butyl 4-nitrobenzoate, a nitroaromatic compound relevant in various research and development settings. The protocols outlined below are based on established analytical techniques and data from structurally similar compounds, offering robust starting points for method development and validation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used and reliable technique for the quantification of non-volatile and thermally labile compounds like this compound. The following protocol is adapted from validated methods for similar aromatic esters, such as parabens.[1][2][3][4][5]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

a. Instrumentation and Materials:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is recommended.[1][2]

-

Mobile Phase: A mixture of acetonitrile (ACN) and water (HPLC grade). A starting composition of 60:40 (v/v) ACN:Water is suggested and can be optimized. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1]

-

Analyte: this compound standard of known purity.

-

Solvents: HPLC grade acetonitrile and water.

b. Preparation of Standard Solutions:

-

Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

c. Sample Preparation:

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in the mobile phase to obtain a theoretical concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

d. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

e. Data Analysis:

-

Inject the standard solutions and the sample solution into the chromatograph.

-

Identify the this compound peak based on its retention time.

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow for HPLC Quantification of this compound

Caption: Workflow for HPLC-UV quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds such as this compound.[6] This method provides both quantitative information and structural confirmation.

Experimental Protocol: GC-MS Analysis

a. Instrumentation and Materials:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[6]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Analyte: this compound standard of known purity.

-

Solvent: Volatile solvent such as ethyl acetate or dichloromethane.

b. Preparation of Standard Solutions:

-